molecular formula C25H21N3O4 B2914787 2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide CAS No. 1223950-28-4

2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2914787
CAS No.: 1223950-28-4
M. Wt: 427.46
InChI Key: IEVCPYSGUMPPFT-UHFFFAOYSA-N
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Description

2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide is an intriguing chemical compound known for its multifaceted applications and unique structural features. This molecule encompasses elements from several functional groups, making it an essential subject of study in organic chemistry and its related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide typically involves the following steps:

  • Formation of Chromeno[2,3-c]pyrazole Core: : This is achieved through a condensation reaction between substituted chalcones and hydrazine derivatives under acidic or basic conditions.

  • Acetylation Reaction: : The chromeno[2,3-c]pyrazole core is then acetylated using phenylacetic acid derivatives in the presence of acetic anhydride and a suitable catalyst to introduce the phenylacetamide moiety.

  • Methoxylation: : Methoxy groups can be introduced through nucleophilic substitution reactions using suitable methoxylating agents.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis can be employed to enhance reaction efficiency and yield. Using microreactors, controlled reaction environments, and optimized reaction times ensures the consistent quality and high throughput required for commercial applications.

Chemical Reactions Analysis

2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide undergoes various chemical reactions, which include:

  • Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products, often leading to more reactive intermediates.

  • Reduction: : Reduction reactions, typically employing hydride donors like sodium borohydride or lithium aluminum hydride, can convert ketone groups to alcohols.

  • Substitution: : Aromatic substitution reactions using electrophilic halides can modify the phenyl rings, enhancing the molecule’s reactivity or introducing new functional groups.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its multifunctional nature enables diverse reaction pathways, making it useful for creating novel materials and fine chemicals.

Biology

In biological studies, this compound’s chromeno-pyrazole core exhibits potential bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its interactions with various biological targets to develop new therapeutic agents.

Medicine

Given its bioactivity, 2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide is investigated for its potential in drug development. Its derivatives are studied for their pharmacological effects and efficacy in treating various medical conditions.

Industry

This compound's unique properties also make it valuable in materials science and industrial applications. Its stability and reactivity profile support its use in developing new polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance:

  • Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, altering their activity and subsequent biochemical pathways.

  • Receptor Modulation: : Binding to cell receptors can initiate or inhibit signaling pathways, affecting cellular functions.

  • DNA Interaction:

Comparison with Similar Compounds

Compared to other chromeno-pyrazole derivatives, 2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide stands out due to its unique methoxy and phenylacetamide groups, which enhance its reactivity and potential bioactivity. Similar compounds include:

  • Chromeno[2,3-c]pyrazole-5-amine

  • 3-(4-methoxyphenyl)-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazole

  • 5-methyl-2-phenylchromeno[2,3-c]pyrazole

This article provides a detailed overview of this compound, highlighting its importance and versatility in various scientific and industrial domains

Properties

IUPAC Name

2-(8-methoxy-3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-31-21-14-8-9-17-15-20-24(30)28(19-12-6-3-7-13-19)27(25(20)32-23(17)21)16-22(29)26-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVCPYSGUMPPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=O)N(N3CC(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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